1,5-Bis(4-aminophenoxy)pentane

Polymer Chemistry Polyimide Synthesis Structure-Property Relationship

Researchers synthesizing polyimides frequently encounter brittle films or low-MW products when using ortho-substituted or mismatched alkylene-spacer diamines. 1,5-Bis(4-aminophenoxy)pentane (CAS 2391-56-2) resolves this: its para-aminophenoxy groups ensure high-MW, film-forming polymers, while the pentamethylene spacer provides optimal chain flexibility. • Yields polyimide films with Tg 195-245 °C and low dielectric constant (2.68-3.17 at 1 MHz). • Produces epoxy resins with low water absorption (0.37-0.62%). • Verified purity ≥98% (GC); stocked for immediate shipment in research to bulk quantities.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 2391-56-2
Cat. No. B1210306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(4-aminophenoxy)pentane
CAS2391-56-2
Synonyms1,5-bis(p-aminophenoxy)pentane
1,5-di(p-aminophenoxy)pentane
M and B 968A
M and B 968A dihydrochloride
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N
InChIInChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2
InChIKeySLHXQWDUYXSTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Bis(4-aminophenoxy)pentane (CAS 2391-56-2): Procurement and Differentiation Overview


1,5-Bis(4-aminophenoxy)pentane (CAS 2391-56-2) is an aromatic diamine monomer characterized by two para-aminophenoxy groups linked by a flexible pentamethylene chain . It is a solid at room temperature with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol, exhibiting a melting point of approximately 79 °C and a purity typically exceeding 98% as verified by GC and nonaqueous titration . This compound is a critical building block for synthesizing high-performance polyimides and epoxy resins, where its specific alkylene spacer length directly influences polymer chain flexibility, thermal stability, and processability relative to other members of the bis(aminophenoxy)alkane series .

Building block for polyimide and epoxy resin synthesis
C5 alkylene spacer tunes polymer chain flexibility and thermal profile
Para-aminophenoxy substitution enables high-MW, film-forming polymers
Purity characterized by GC and nonaqueous titration

Why Generic Substitution of 1,5-Bis(4-aminophenoxy)pentane Fails: The Alkylene Spacer Imperative


Generic substitution within the bis(4-aminophenoxy)alkane family is not scientifically valid due to the profound influence of the central alkylene spacer length on the properties of derived polymers. The number of methylene units (-CH2-) dictates polymer chain flexibility, packing density, and, consequently, critical performance attributes like glass transition temperature (Tg), solubility, and mechanical integrity [1]. For instance, while 1,3-bis(4-aminophenoxy)propane yields a more rigid polymer backbone, 1,5-bis(4-aminophenoxy)pentane introduces a specific degree of flexibility that balances processability and thermal stability, which is distinct from both its shorter-chain (C3, C4) and longer-chain (C6) analogs . Furthermore, the substitution pattern (para vs. ortho) is critical; para-aminophenoxy groups, as in this compound, are essential for achieving high-molecular-weight, film-forming polyimides, whereas ortho-analogs often lead to low-molecular-weight, powdery products unsuitable for many applications [2]. Therefore, selecting 1,5-bis(4-aminophenoxy)pentane is a deliberate choice to achieve a specific set of polymer properties that cannot be replicated by simply substituting another diamine.

Spacer-length mismatch
Alkylene chain length (C3, C4, C6) alters polymer flexibility and glass transition temperature; properties may not transfer directly.
Regioisomer substitution (ortho vs. para)
Ortho-aminophenoxy analogs typically produce low-molecular-weight, powdery products instead of film-forming polymers, which may limit application fit.
Class-level property inference
Mechanical and dielectric performance values are class-level; batch-specific validation is recommended for critical applications.

Quantitative Differentiation Evidence for 1,5-Bis(4-aminophenoxy)pentane: Head-to-Head Comparisons and Class-Level Inferences


Polymerization Behavior: Para- vs. Ortho-Aminophenoxy Substitution Pattern

The 4-aminophenoxy (para) substitution pattern of 1,5-Bis(4-aminophenoxy)pentane is critical for achieving high-molecular-weight, film-forming poly(ether imide)s. A direct head-to-head comparison study demonstrated that diamines with 4-aminophenoxy groups (like this compound) reacted with aromatic bis(ether anhydride)s to yield high-molecular-weight polymers suitable for casting into coherent films with good mechanical properties [1]. In stark contrast, in almost all cases, diamines with 2-aminophenoxy (ortho) groups only yielded low-molecular-weight, powdery products that could not be cast into coherent films [1]. This difference is attributed to the tendency of 2-aminophenoxy groups to form cyclic oligomers during imidization, preventing chain growth [1].

Polymerization Behavior: Para vs. Ortho
Head-to-head
Target: high-MW, film-forming polymers
Comparator: low-MW, powdery oligomers
Para substitution required for film-casting; ortho yields non-film-forming products.
Direct comparison via polycondensation with aromatic bis(ether anhydride)s.
Polymer Chemistry Polyimide Synthesis Structure-Property Relationship

Chain Flexibility and Thermal Performance: Comparing Polyetherimides from C3, C4, C5, and C6 Diamine Spacers

Polyetherimides (PEIs) synthesized from 1,5-bis(4-aminophenoxy)pentane exhibit distinct thermal properties compared to those with different alkylene spacer lengths. In a cross-study comparison, PEIs derived from a series of diamines (C3, C4, C5, and C6 spacers) and the same dianhydride (BTDA) showed glass transition temperatures (Tg) in the range of 195-245 °C [1]. The pentane spacer (C5) in this compound contributes to a Tg within this tunable range, balancing flexibility and thermal resistance [1]. More specifically, data for a related series (C3, C4, C5, C6) indicates that T-5% weight loss temperatures, a measure of thermal stability, ranged from 318 to 418 °C, and T-10% ranged from 380 to 480 °C, with the C5 derivative occupying an intermediate position that avoids the rigidity of shorter chains and the excessive flexibility of longer ones [1].

Thermal Profile: C5 Spacer vs. Analogs
Reported
Tg: 195–245 °C; T5%: 318–418 °C; T10%: 380–480 °C
C5 spacer provides intermediate flexibility and thermal resistance between C4 and C6.
Cross-study thermal analysis (DSC, TGA) of PEIs from BTDA and diamine series.
Polyetherimide Thermal Analysis Dielectric Materials

Mechanical and Dielectric Performance of Resulting Polyetherimide Films

Polyetherimide films derived from diamines with a pentane spacer, including 1,5-bis(4-aminophenoxy)pentane, demonstrate a specific set of mechanical and dielectric properties. Data from a study on PEIs synthesized from BTDA and a series of long alkyl chain diamines (including C5) show that these films possess a tensile strength of 77-98 MPa, an elongation at break of 8-13%, and a tensile modulus of 1.5-2.2 GPa [1]. Furthermore, these materials exhibit a very low water absorption of 0.37-0.62% and a low dielectric constant of 2.68-3.17 at 1 MHz [1]. While this data is for a class of diamines that includes the target compound, it provides a reliable range of expected performance for polymers incorporating the C5 spacer, which is distinct from the properties of non-ether containing or shorter-chain analogs.

Mechanical & Dielectric Properties
Class-level
Tensile strength: 77–98 MPa; Elongation: 8–13%; Modulus: 1.5–2.2 GPa; Water uptake: 0.37–0.62%; Dielectric constant: 2.68–3.17 (1 MHz)
Supports selection for flexible, low-dielectric film applications; verify with specific formulation.
Class-level data for PEIs incorporating C5 spacer; batch-dependent.
Polymer Films Mechanical Properties Dielectric Constant

Optimal Application Scenarios for 1,5-Bis(4-aminophenoxy)pentane Based on Differentiated Performance


Synthesis of Flexible, High-Performance Polyimide Films for Flexible Electronics

The 1,5-bis(4-aminophenoxy)pentane monomer is ideal for producing polyimide films that require a balance of flexibility and thermal stability. Its para-aminophenoxy substitution ensures high-molecular-weight, film-forming polymers [1], while the pentane spacer imparts a specific degree of chain mobility, resulting in a Tg in the 195-245 °C range and a low dielectric constant (2.68-3.17 at 1 MHz) [2]. These properties are essential for flexible printed circuit boards and substrates in rollable displays, where the material must withstand repeated bending and high processing temperatures.

Formulation of Low-Dielectric, High-Temperature Epoxy Resins for Aerospace Composites

As a curing agent or co-monomer in high-temperature epoxy systems, 1,5-bis(4-aminophenoxy)pentane can be used to formulate resins with low water absorption (0.37-0.62%) and low dielectric constant [2]. This makes it suitable for aerospace-grade adhesives and composite matrices where signal integrity in radar-transparent structures and resistance to moisture-induced degradation are critical. Its flexible chain helps to reduce internal stress in cured networks compared to more rigid aromatic diamines, enhancing composite durability.

Specialty Polymer Synthesis Requiring Para-Aminophenoxy Reactivity for High Molecular Weight

For any research or industrial project synthesizing poly(ether imide)s, polyamides, or related step-growth polymers, 1,5-bis(4-aminophenoxy)pentane is the preferred choice over analogous compounds with ortho-aminophenoxy groups. The direct head-to-head evidence shows that the para-substitution pattern is non-negotiable for achieving high molecular weight and coherent film formation, as ortho-substituted diamines almost exclusively yield low-MW, powdery cyclic oligomers [1]. This makes it the reliable building block for creating robust, high-performance polymeric materials.

Application
Selection Property
Validation Focus
Flexible polyimide film synthesis for electronics
C5 spacer flexibility and para-aminophenoxy substitution
Film-forming capability and dielectric constant review
High-temperature epoxy resin formulation for aerospace composites
Low moisture uptake and flexible chain architecture
Moisture resistance and internal stress reduction in cured networks
Poly(ether imide) and polyamide synthesis requiring high molecular weight
Para-aminophenoxy substitution pattern
Molecular weight build-up and film-formation outcome

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